2-Chloro-7h-purine-6-carboxylic acid
Description
Significance of the Purine (B94841) Nucleus in Chemical Sciences
The purine nucleus is one of the most pervasive heterocyclic systems in nature. virtuouslifescience.com Its significance is most famously recognized in the structure of DNA and RNA, where the purine bases, adenine (B156593) and guanine (B1146940), form the genetic alphabet that encodes life. nih.govmdpi.com These molecules are fundamental to the storage and transmission of genetic information. nih.gov Beyond their role in nucleic acids, purines are crucial components of vital biomolecules such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which function as the primary energy currency in all living cells, driving countless metabolic processes. virtuouslifescience.commdpi.com
Furthermore, purine derivatives like cyclic adenosine monophosphate (cAMP) and coenzyme A are essential for cellular signaling pathways and metabolic reactions. virtuouslifescience.com The purine structure's ability to participate in hydrogen bonding and its specific acid-base properties are critical to its diverse functions. nih.gov This inherent biological importance has made the purine scaffold a privileged structure in medicinal chemistry and drug discovery, with numerous synthetic derivatives being explored for therapeutic potential. google.com
Overview of Halogenated Purine Scaffolds in Synthetic Chemistry
The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the purine scaffold dramatically expands its synthetic utility and biological activity. Halogenation can alter the electronic properties of the purine ring, influencing its reactivity and interaction with biological targets. In synthetic chemistry, halogenated purines serve as versatile intermediates. The halogen atom, particularly chlorine, can act as a good leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at specific positions on the purine core. nih.gov
This strategy is a cornerstone for creating libraries of novel purine derivatives for drug screening. For instance, the chlorine atom at the 2-position or 6-position of the purine ring is frequently displaced to synthesize compounds with potential anticancer or antiviral activities. nih.govnih.gov Halogenated purine nucleoside analogues, such as cladribine (B1669150) and fludarabine (B1672870), are established drugs for treating certain cancers, highlighting the therapeutic importance of this chemical modification. mdpi.com The presence of a halogen can also enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. mdpi.com
Contextualizing 2-Chloro-7H-purine-6-carboxylic Acid within Purine Research
This compound is a specific derivative situated at the intersection of the aforementioned chemical principles. It features the core purine nucleus, a synthetically useful chlorine atom at the 2-position, and a carboxylic acid group at the 6-position. This combination of features makes it a valuable intermediate in organic synthesis rather than an end-product with direct, extensively studied biological applications.
The primary role of this compound in research is that of a building block. The chlorine atom offers a site for nucleophilic substitution, allowing for the attachment of various side chains. Simultaneously, the carboxylic acid group provides another reactive site for modifications, such as esterification or amidation, enabling the connection of the purine scaffold to other molecules. Researchers utilize such intermediates to construct more complex molecules with tailored properties, often in the pursuit of new therapeutic agents, particularly in oncology. nih.gov While literature on the direct biological effects of this compound is limited, its importance is evident in its utility for creating diverse libraries of purine-based compounds for further investigation.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1267954-74-4 |
| Molecular Formula | C₆H₃ClN₄O₂ |
| Molecular Weight | 198.57 g/mol |
| MDL Number | MFCD19315110 |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7H-purine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-10-3(5(12)13)2-4(11-6)9-1-8-2/h1H,(H,12,13)(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOAKASQGFKNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267954-74-4 | |
| Record name | 2-chloro-7H-purine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies of 2 Chloro 7h Purine 6 Carboxylic Acid
Reactivity Profiles of the Purine (B94841) Heterocycle
The purine core, being an aromatic and electron-deficient heterocycle, exhibits distinct reactivity patterns. The presence of four nitrogen atoms significantly influences the electron density of the ring carbons, making them susceptible to certain types of reactions while disfavoring others. The chloro and carboxylic acid substituents further modulate this intrinsic reactivity.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The mechanism generally involves the attack of the aromatic π-system on the electrophile to form a cationic intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
However, purines are generally poor substrates for electrophilic aromatic substitution. The electron-withdrawing nature of the four nitrogen atoms deactivates the ring system towards attack by electrophiles. In the case of 2-Chloro-7H-purine-6-carboxylic acid, the deactivating effect is further intensified by the electron-withdrawing chloro and carboxylic acid groups. Consequently, direct electrophilic substitution on the carbon atoms of the purine ring is challenging and typically requires harsh reaction conditions, often leading to low yields or decomposition.
Nucleophilic Aromatic Substitution at the 2-Chloro Position
In contrast to its inertness towards electrophiles, the purine ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly at the positions bearing a halogen substituent. The chlorine atom at the C2 position of this compound is susceptible to displacement by a variety of nucleophiles. This reactivity is driven by the electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) and imidazole (B134444) rings, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
The general mechanism involves the addition of a nucleophile to the C2 carbon, breaking the C=N π-bond and forming a tetrahedral intermediate. This intermediate is resonance-stabilized by the heterocyclic system. In the final step, the chloride ion is eliminated, and the aromaticity of the purine ring is restored. The reactivity of chloro-substituents on a purine ring makes SNAr a primary strategy for functionalization. researchgate.net
Table 1: Examples of Nucleophiles for SNAr at the C2 Position
| Nucleophile Class | Specific Example | Resulting Functional Group |
| Amines | Aniline (B41778), Benzylamine | Substituted Amino |
| Alkoxides | Sodium Methoxide | Methoxy |
| Thiolates | Sodium Thiophenolate | Thioether |
| Azides | Sodium Azide | Azido |
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group at the C6 position provides another key site for chemical modification. This functional group can undergo a variety of standard organic transformations, allowing for the introduction of diverse functionalities. The most common of these are esterification and amidation, which convert the carboxylic acid into esters and amides, respectively.
Other potential transformations include:
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. This intermediate can then be readily converted into esters, amides, and other derivatives.
Decarboxylation: While often requiring harsh conditions, the removal of the carboxylic acid group as carbon dioxide is a possible transformation, though it is less common in synthetic strategies aiming for derivatization.
Synthesis of Novel Derivatives from this compound
The dual reactivity of this compound at both the C2 and C6 positions allows for the systematic synthesis of novel and complex purine derivatives.
Esterification and Amidation Reactions of the Carboxylic Acid
The carboxylic acid moiety is readily converted into esters and amides, which are common functional groups in biologically active molecules.
Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed as a byproduct. masterorganicchemistry.com
Amidation: The formation of an amide bond from the carboxylic acid and an amine typically requires the use of coupling agents to activate the carboxyl group. organic-chemistry.org Common coupling reagents include carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts (like HBTU or HATU). organic-chemistry.orgnih.gov This method allows for the formation of amide bonds under mild conditions, preserving the integrity of other sensitive functional groups in the molecule. researchgate.net
Table 2: Reagents for Esterification and Amidation
| Transformation | Reagent 1 (Nucleophile) | Reagent 2 (Catalyst/Coupling Agent) | Product Type |
| Esterification | Methanol | Sulfuric Acid (H₂SO₄) | Methyl Ester |
| Esterification | Ethanol | p-Toluenesulfonic acid (TsOH) | Ethyl Ester |
| Amidation | Ammonia | HBTU | Primary Amide |
| Amidation | Propylamine | EDC/HOBt | N-Propyl Amide |
Modification of the 2-Chloro Moiety (e.g., Amination, Alkylation)
The C2-chloro group serves as an excellent synthetic handle for introducing a wide range of substituents via nucleophilic substitution or cross-coupling reactions.
Amination: As a specific example of SNAr, amination involves the reaction with primary or secondary amines to displace the chloride and form 2-amino-purine derivatives. These reactions can be performed under thermal conditions or promoted by a base to neutralize the HCl generated. nih.gov The choice of solvent and temperature can be crucial for achieving high yields, with polar solvents like DMF or alcohols often being employed. nih.gov The reaction with various substituted anilines and aliphatic amines allows for the creation of a large library of compounds. nih.gov
Alkylation: Alkylation can occur at different positions.
N-Alkylation: Direct alkylation of the purine ring nitrogens can occur using alkyl halides in the presence of a base. ub.edu This reaction often leads to a mixture of N7 and N9 isomers, and achieving regioselectivity can be a significant challenge. ub.edunih.gov
C-Alkylation: While less common than SNAr, the 2-chloro position can be functionalized with alkyl or aryl groups using metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This involves reacting the chloropurine with an organoboron or organotin reagent in the presence of a palladium catalyst, allowing for the formation of a new carbon-carbon bond at the C2 position. researchgate.net
N-Alkylation and N-Acylation Reactions on the Purine Ring
The purine ring of this compound possesses two nitrogen atoms, N7 and N9, that are common sites for alkylation and acylation. The regioselectivity of these reactions is a significant challenge in the synthesis of purine derivatives, as the formation of either the N7 or N9 isomer can be influenced by various factors, including the nature of the substituent at the C6 position, the choice of alkylating or acylating agent, the base, and the reaction conditions.
N-Alkylation:
Direct alkylation of purine derivatives often leads to a mixture of N7 and N9 isomers, with the N9 product typically being the thermodynamically more stable and, therefore, predominant isomer. nih.gov For instance, the alkylation of 6-chloropurine (B14466) with methyl iodide in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile (B52724) results in a mixture of N7 and N9 methylated products. ub.edu The use of microwave irradiation in conjunction with a base like tetrabutylammonium (B224687) hydroxide (B78521) has been explored to improve yields and regioselectivity, often favoring the N9 position. ub.eduresearchgate.net
Achieving regioselective N7 alkylation is more challenging but can be accomplished under specific conditions. One method involves the use of N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst such as SnCl₄, which can favor the formation of the N7 isomer under kinetically controlled conditions. nih.gov The substituent at the C6 position plays a critical role in directing the outcome of these reactions. nih.gov For example, 6-methoxy and 6-methylthiopurines readily undergo N7 regioselective tert-butylation under these conditions. nih.gov
It is important to note that while these examples are on the closely related 6-chloropurine scaffold, the principles of regioselectivity and the influence of reaction conditions are highly relevant to the N-alkylation of this compound. The electronic nature of the carboxylic acid group at the C6 position would be expected to influence the nucleophilicity of the N7 and N9 nitrogens and thus the isomeric ratio of the products.
N-Acylation:
N-acylation of the purine ring is another key derivatization strategy. Similar to alkylation, acylation can occur at either the N7 or N9 position. The reaction of purines with acylating agents like ferrocenoyl chloride in dimethylformamide (DMF) can lead to a mixture of N7- and N9-acylated isomers. researchgate.net The solvent can play a crucial role in the stability and interconversion of these isomers. researchgate.net A variety of reagents and methods developed for peptide synthesis, such as those utilizing activating agents like HOBt (1-hydroxybenzotriazole), can be adapted for the N-acylation of purine scaffolds. researchgate.net These methods aim to improve yield and reduce side reactions. researchgate.net The specific application of these techniques to this compound would require optimization to account for the reactivity of the carboxylic acid group.
Table 1: N-Alkylation and N-Acylation Reactions on Purine Rings
| Reaction Type | Reagents and Conditions | Predominant Isomer(s) | Reference |
| N-Alkylation | Methyl iodide, DBU, Acetonitrile | Mixture of N7 and N9 | ub.edu |
| N-Alkylation | Alkyl halide, (Bu)₄NOH, Microwave | N9 | ub.eduresearchgate.net |
| N-Alkylation | tert-Alkyl halide, BSA, SnCl₄ | N7 (kinetic control) | nih.gov |
| N-Acylation | Ferrocenoyl chloride, DMF | Mixture of N7 and N9 | researchgate.net |
Structure-Activity Relationship (SAR) Implications from Derivatization
The derivatization of the this compound scaffold is a cornerstone of medicinal chemistry efforts to discover and optimize novel therapeutic agents. By systematically modifying the structure and assessing the impact on biological activity, researchers can elucidate key structure-activity relationships (SAR).
Systematic Modification for Investigating Pharmacological Properties
Systematic modification of the purine core allows for a thorough investigation of its pharmacological properties. Key positions for modification on the this compound scaffold include the N7 and N9 positions of the purine ring, the chlorine atom at the C2 position, and the carboxylic acid group at the C6 position.
Derivatization at the C6 position has been shown to be critical for biological activity in related purine analogs. For instance, the synthesis of N-(purin-6-yl)amino carboxylic acids has been explored to modulate cytotoxic activity. nih.gov The length of a polymethylene linker attached to the C6 position can significantly influence the biological effect. nih.gov Furthermore, the introduction of different substituents at the C6 position of the purine ring, such as thioether or amino groups, has been a common strategy in the development of various biologically active compounds, including antifungal and anticancer agents. redalyc.orgresearchgate.net
Modification at the N9 position with fragments like a 2-hydroxyethoxymethyl group has been investigated to enhance properties such as solubility without compromising cytotoxic activity. nih.gov This suggests that the N9 position is a viable point for introducing moieties that can improve the pharmacokinetic profile of the molecule.
Correlation Between Structural Changes and Biological Effects (Scaffold-focused)
A clear correlation often exists between specific structural modifications of the purine scaffold and the resulting biological effects. For example, in a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives, variations at the N9 position were found to significantly impact antiproliferative activity. nih.gov The introduction of a phenyl group at N9, in combination with a terminal piperazine (B1678402) appendage at C8, resulted in a compound with potent and selective anti-lung cancer activity. nih.gov
Design Principles for Lead Optimization (Chemical Scaffold Perspective)
Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing undesirable ones. From the perspective of the this compound scaffold, several design principles for lead optimization can be inferred from studies on related purine derivatives.
One key principle is the strategic use of substituents to modulate potency and selectivity. This involves exploring a diverse range of chemical groups at various positions on the purine ring to identify those that provide optimal interactions with the biological target. This process often involves iterative cycles of synthesis and biological testing to build a comprehensive SAR. researchgate.net
Another important design principle is the improvement of pharmacokinetic properties, such as solubility and metabolic stability. As seen with the introduction of a 2-hydroxyethoxymethyl fragment at the N9 position, modifications can be made to the scaffold to enhance these properties without negatively impacting the desired pharmacological activity. nih.gov Structure- and property-based design approaches are often employed to achieve a balance between potency, selectivity, and drug-like properties. nih.gov
The this compound scaffold offers multiple handles for chemical modification, making it an attractive starting point for lead optimization campaigns. By applying these design principles, it is possible to systematically evolve initial hits into clinical candidates with improved therapeutic potential.
Table 2: Structure-Activity Relationship Insights from Purine Derivatives
| Scaffold/Derivative Type | Position of Modification | Effect on Biological Activity | Reference |
| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines | N9 | Introduction of a phenyl group enhanced anti-lung cancer activity. | nih.gov |
| N-(purin-6-yl)aminopolymethylene carboxylic acids | C6 | Linker length and nature of the substituent are critical for cytotoxicity. | nih.gov |
| N(9)-substituted purine conjugates | N9 | Introduction of a 2-hydroxyethoxymethyl fragment maintained cytotoxicity. | nih.gov |
| 6-substituted purines | C6 | Different substituents led to varying antifungal activities. | redalyc.orgresearchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Chloro 7h Purine 6 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For 2-Chloro-7H-purine-6-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of its proton, carbon, and nitrogen signals.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The purine (B94841) ring contains a single aromatic proton, H8, which typically resonates downfield. The proton attached to the N7 nitrogen of the purine ring (N7-H) and the acidic proton of the carboxylic acid group (-COOH) are also present. The chemical shift of these labile protons can be influenced by the solvent, concentration, and temperature, and they may appear as broad signals due to chemical exchange.
In related 7-methyl- and 7-benzyl-substituted 7H-purine derivatives, the H8 signal is observed upfield relative to other purine protons, typically in the range of δ = 8.12 - 8.32 ppm. mdpi.com The acidic proton of a carboxylic acid on a heterocyclic ring is highly deshielded and is expected to appear far downfield, often in the 10–12 ppm region. libretexts.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H8 | ~8.1 - 8.5 | Singlet (s) | Aromatic proton on the imidazole (B134444) portion of the purine ring. |
| N7-H | Variable (Broad) | Singlet (s, br) | Chemical shift is solvent and concentration-dependent. |
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, signals are expected for the seven carbon atoms of the purine core and the carboxylic acid group. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl, O) and the aromaticity of the purine system.
The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 160-185 ppm. libretexts.orglibretexts.org The carbons of the purine ring have distinct chemical shifts; for instance, C2, C4, C5, C6, and C8. The carbon atom directly bonded to chlorine (C2) will be significantly affected. In studies of related chlorinated compounds, the one-bond chlorine-isotope effect has been used as a tool for identifying chlorinated carbons in ¹³C NMR spectra. nih.gov Carbons in aromatic and heteroaromatic rings generally appear between 115-150 ppm. libretexts.org
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C2 | ~150 - 155 | Attached to electronegative Cl and N atoms. |
| C4 | ~150 - 155 | Part of the pyrimidine (B1678525) ring, adjacent to N atoms. |
| C5 | ~120 - 130 | Fused ring carbon, influenced by both rings. |
| C6 | ~155 - 160 | Attached to the carboxylic acid group. |
| C8 | ~140 - 145 | Part of the imidazole ring. |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. wikipedia.orglibretexts.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In this compound, with only isolated spin systems (H8, N7-H, COOH), a standard COSY spectrum would not be expected to show cross-peaks.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the heteronuclei they are attached to, such as ¹³C or ¹⁵N. pressbooks.pub This is invaluable for definitively assigning carbon signals. A cross-peak would be observed between the H8 proton signal and the C8 carbon signal. sdsu.edunih.gov
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques for elucidating the carbon skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com For this compound, HMBC would be critical for assigning the quaternary (non-protonated) carbons. Expected correlations include:
H8 to C4 and C5 .
N7-H to C5 and C8 .
The COOH proton, if observable, might show a correlation to C6 .
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals correlations between nuclei that are close in space, irrespective of their bonding connectivity. ucl.ac.uk A NOESY spectrum could potentially show a cross-peak between the N7-H and H8 protons, confirming their spatial proximity on the five-membered imidazole ring.
Table 3: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Cross-Peaks | Purpose |
|---|---|---|---|
| HSQC | ¹H - ¹³C | H8 ↔ C8 | Assigns the protonated carbon C8. |
| HMBC | ¹H - ¹³C | H8 ↔ C4, C5; N7-H ↔ C5, C8 | Elucidates the connectivity of the purine skeleton and assigns quaternary carbons. sdsu.eduyoutube.com |
Nitrogen (¹⁵N) NMR Spectroscopy in Purine Characterization
Nitrogen atoms are fundamental to the structure and function of purines. ¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the heterocyclic rings. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, direct detection is often challenging. nih.gov
Therefore, ¹H-¹⁵N heteronuclear experiments, such as ¹H-¹⁵N HMBC, are commonly employed. nih.gov This technique detects the nitrogen atoms indirectly through their long-range couplings to protons. In this compound, the N7-H proton would show correlations to N7 and potentially to N8 in a ¹H-¹⁵N HMBC spectrum. The H8 proton would be expected to show correlations to both N7 and N9. DFT calculations are often used in conjunction with experimental data to achieve complete and accurate ¹⁵N chemical shift assignments for purine derivatives. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Identification
The IR and Raman spectra of this compound are dominated by vibrations associated with the carboxylic acid group and the purine ring system.
Carboxylic Acid Group: This functional group has several distinct vibrational modes. The O-H stretching vibration gives rise to a very broad and strong absorption band in the IR spectrum, typically in the 3500–2500 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. spectroscopyonline.com The C=O stretching vibration results in a very strong, sharp absorption, expected between 1730–1700 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending modes also produce characteristic bands in the 1320–1210 cm⁻¹ and 1440–1395 cm⁻¹ regions, respectively. spectroscopyonline.compressbooks.pub
Purine Ring: The N-H stretching vibration of the purine ring is expected in the 3500-3100 cm⁻¹ range. The aromatic C-H stretching of the C8-H bond typically appears just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N double bonds within the aromatic purine framework give rise to a series of medium to strong bands in the 1650–1400 cm⁻¹ region.
C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 800–600 cm⁻¹.
Raman spectroscopy is an excellent complementary technique. spectroscopyonline.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov Therefore, the symmetric vibrations of the purine ring system are often strong in the Raman spectrum, whereas they may be weak in the IR. This allows for a more complete vibrational analysis of the molecular structure. mdpi.com
Table 4: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 3500–2500 (broad) | IR |
| Purine Ring | N-H stretch | 3500–3100 | IR |
| Purine Ring | Aromatic C-H stretch | ~3100–3000 | IR, Raman |
| Carboxylic Acid | C=O stretch | 1730–1700 (strong) | IR, Raman |
| Purine Ring | C=C and C=N stretches | 1650–1400 | IR, Raman |
| Carboxylic Acid | C-O stretch / O-H bend | 1440–1210 | IR |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula. For this compound (C₆H₃ClN₄O₂), HRMS can easily distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.
| Property | Value |
| Molecular Formula | C₆H₃ClN₄O₂ |
| Nominal Mass | 198 u |
| Monoisotopic (Exact) Mass | 197.99480 u |
The experimentally measured exact mass from an HRMS instrument would be compared to the theoretical value to confirm the molecular formula.
In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the molecule's structure. For this compound, key fragmentation pathways would likely involve the carboxylic acid group and the purine ring. libretexts.org
Common fragmentation patterns for carboxylic acids include:
Loss of the carboxyl group: A prominent fragmentation pathway is the cleavage of the bond adjacent to the C=O group, leading to the loss of a •COOH radical (45 Da). libretexts.org
Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is another possible fragmentation.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the functional group is common. libretexts.org
The stable purine ring would also undergo characteristic fragmentation, such as the sequential loss of small molecules like HCN.
| Proposed Fragment Ion | Neutral Loss | Mass of Loss (Da) | Expected m/z of Fragment |
|---|---|---|---|
| [M - H₂O]⁺ | H₂O | 18 | 180 |
| [M - CO]⁺ | CO | 28 | 170 |
| [M - CO₂]⁺ | CO₂ | 44 | 154 |
| [M - COOH]⁺ | •COOH | 45 | 153 |
Tandem mass spectrometry (MS/MS) provides an even greater level of structural detail. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to fragmentation, and the resulting product ions are analyzed. This technique is crucial for confirming proposed fragmentation pathways and for distinguishing between isomers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for analyzing complex mixtures, enabling the sensitive and reliable detection of purine and pyrimidine metabolites in biological samples. nih.govresearchgate.net This approach could be applied to study the metabolic fate of this compound or to quantify it in various matrices. nih.govchromatographyonline.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
By diffracting X-rays off a single crystal of this compound, a complete three-dimensional model of the molecule can be constructed. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation in the solid state. nih.gov
Furthermore, the analysis reveals how molecules pack together in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., between carboxylic acid groups to form dimers, or between the purine N-H and a neighboring molecule's carboxyl oxygen) and π-π stacking interactions between the aromatic purine rings. nih.gov While the specific crystal data for this compound is not presented here, a typical analysis would yield the parameters shown in the table below, similar to those found for other purine derivatives. nih.gov
| Crystallographic Parameter | Information Provided | Example Data (Hypothetical) |
|---|---|---|
| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |
| Space Group | The symmetry elements within the unit cell. | P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit. | a = 7.1 Å, b = 9.0 Å, c = 13.5 Å, β = 95° |
| Volume (V) | The volume of the unit cell. | 857 ų |
| Z | Number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | < 0.05 |
The structural data obtained from X-ray crystallography is invaluable for understanding the molecule's physical properties and for computational modeling studies. nih.gov
Crystal Packing and Intermolecular Interactions
While a detailed crystal structure for this compound is not extensively documented in the cited literature, analysis of closely related derivatives provides significant insight into its probable solid-state arrangement. The crystal structure of 2,6-Dichloro-7-isopropyl-7H-purine, for instance, offers a valuable model for understanding the packing of substituted purine systems. nih.gov
The crystal packing is further stabilized by a variety of other intermolecular interactions. Halogen bonds, particularly those involving chlorine, can play a significant role in directing molecular self-assembly and enhancing crystal formation. nih.gov Additionally, weaker C-H···O and C-H···N hydrogen bonds contribute to the formation of a robust three-dimensional supramolecular network. mdpi.com In the case of this compound, the carboxylic acid group would be expected to be a primary driver of intermolecular organization, likely forming strong hydrogen-bonded dimers, a pervasive motif in the crystal structures of carboxylic acids. nih.govnih.gov
Table 1: Crystal Data for the Related Compound 2,6-Dichloro-7-isopropyl-7H-purine nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₈Cl₂N₄ |
| Molecular Weight (Mr) | 231.08 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0146 (5) |
| b (Å) | 8.2862 (6) |
| c (Å) | 8.9686 (7) |
| α (°) | 70.499 (7) |
| β (°) | 83.820 (6) |
| γ (°) | 74.204 (6) |
| Volume (V) (ų) | 472.75 (7) |
| Z (molecules per unit cell) | 2 |
| Temperature (K) | 120 |
Tautomeric Forms and Hydrogen Bonding Networks
The structural chemistry of purine derivatives is significantly influenced by tautomerism, particularly concerning the protonation of the imidazole ring. For purines unsubstituted on the imidazole nitrogen, two main tautomeric forms, N(7)H and N(9)H, are typically observed. researchgate.netnih.gov The relative stability and prevalence of these tautomers can be influenced by substitution patterns on the purine core and the surrounding chemical environment, including the solid-state packing.
In the context of this compound, the presence of the carboxylic acid group introduces a powerful hydrogen bond donor, which is expected to dominate the intermolecular hydrogen bonding networks. The most anticipated interaction is the formation of a cyclic dimer, where two carboxylic acid groups are linked by a pair of strong O-H···O hydrogen bonds. nih.govrsc.org This is an exceptionally stable and common supramolecular synthon.
Beyond this primary interaction, the nitrogen atoms of the purine ring are potent hydrogen bond acceptors. This creates the potential for more complex hydrogen bonding networks. For example, an O-H···N hydrogen bond could form between the carboxylic acid proton and one of the purine nitrogens (such as N1 or N3), an interaction that is known to be highly favorable. nih.govresearchgate.net The N7 atom of the purine ring has also been identified as a hydrogen bond acceptor, capable of forming intramolecular hydrogen bonds in certain derivatives. mdpi.com
The interplay between these potential interactions—carboxylic acid dimer formation versus acid-purine hydrogen bonding—will dictate the final supramolecular assembly. The specific tautomeric form (N7-H vs. N9-H) will also be critical, as the N-H group of the imidazole ring will act as a hydrogen bond donor, participating in N-H···O or N-H···N interactions to further stabilize the crystal structure. nih.gov The resulting network is a complex web of strong and weak hydrogen bonds that collectively define the crystal's architecture and properties. rsc.org
Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Potential Role |
| Carboxylic Acid (-COOH) | Strong Donor (O-H) |
| Carbonyl Oxygen (C=O) | Strong Acceptor |
| Imidazole N-H | Donor |
| Pyrimidine Nitrogens (N1, N3) | Acceptor |
| Imidazole Nitrogen (N7 or N9) | Acceptor |
Computational Chemistry and Molecular Modeling Studies of 2 Chloro 7h Purine 6 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules.
Geometry optimization is a key application of DFT. By calculating the forces on each atom, the method iteratively adjusts the atomic coordinates to find the lowest energy arrangement, which corresponds to the molecule's most stable three-dimensional structure. For a molecule like 2-Chloro-7H-purine-6-carboxylic acid, DFT can predict bond lengths, bond angles, and dihedral angles.
Below is a hypothetical table of DFT-calculated bond lengths and angles for this compound, based on typical values for purine (B94841) systems and related compounds.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.34 |
| C2-N3 | 1.32 |
| N3-C4 | 1.35 |
| C4-C5 | 1.39 |
| C5-C6 | 1.42 |
| C6-N1 | 1.37 |
| C5-N7 | 1.38 |
| N7-C8 | 1.37 |
| C8-N9 | 1.36 |
| N9-C4 | 1.38 |
| C2-Cl | 1.74 |
| C6-C(O)OH | 1.50 |
| **Bond Angles (°) ** | |
| C6-N1-C2 | 118.0 |
| N1-C2-N3 | 125.0 |
| C2-N3-C4 | 112.0 |
| N3-C4-C5 | 128.0 |
| C4-C5-C6 | 119.0 |
| C5-C6-N1 | 118.0 |
Note: The data in this table is illustrative and not from a direct computational study of this compound.
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics without the use of experimental data. These methods are generally more computationally demanding than DFT but can provide very high accuracy.
Ab initio calculations can be used to determine a wide range of molecular properties, including:
Polarizability: The ability of the electron cloud to be distorted by an external electric field.
Ionization Potential: The energy required to remove an electron from the molecule.
Electron Affinity: The energy released when an electron is added to the molecule.
For purine derivatives, ab initio calculations have been instrumental in understanding substituent effects on their electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.
For 2-amino-6-chloropurine, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.netnih.gov This analysis helps in understanding the regions of the molecule that are most likely to be involved in chemical reactions.
The following table presents hypothetical HOMO-LUMO data for this compound, based on values reported for similar purine derivatives.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and not from a direct computational study of this compound.
From the HOMO-LUMO gap, other reactivity descriptors can be calculated, such as:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics and interactions of molecules.
Molecules are not static entities; they can adopt various shapes or conformations due to the rotation around single bonds. MD simulations are a powerful tool for exploring the conformational landscape of a molecule, identifying the most stable conformations, and understanding the energy barriers between them.
For a molecule like this compound, the orientation of the carboxylic acid group relative to the purine ring is a key conformational feature. The rotation around the C6-C(carboxyl) bond can lead to different conformers with varying energies. While specific MD studies on this molecule are lacking, conformational analyses of other purine derivatives have shown that the purine ring itself is relatively rigid, but the substituents can have significant conformational flexibility. acs.org
The surrounding environment, particularly the solvent, can have a profound impact on the structure, dynamics, and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water).
These simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. The hydrogen bonding interactions between the carboxylic acid group and water molecules, for example, can influence the preferred conformation of the molecule and its dynamic behavior. Ab initio MD studies on similar systems, such as carboxylic acids in solution, have shown that solvent fluctuations can drive important processes like proton transfer. researchgate.net
In Silico Screening and Library Design (Applicable to scaffold)
The this compound scaffold serves as a valuable starting point for the design of compound libraries aimed at discovering novel bioactive molecules. Computational chemistry and molecular modeling play a pivotal role in this process, enabling the efficient in silico screening of virtual compounds and the prioritization of candidates for synthesis and biological evaluation. These computational approaches are instrumental in exploring the vast chemical space surrounding the purine core, guiding the selection of substituents that are likely to result in favorable interactions with specific biological targets.
Virtual Screening Methodologies for Potential Target Interactions
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of the this compound scaffold, various virtual screening methodologies can be employed to identify potential target interactions. These methods can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based virtual screening relies on the knowledge of molecules that are known to interact with a target of interest. These methods use the principle of molecular similarity, where the known active ligands are used as a template to find other molecules in a database that have similar properties. nih.gov Common ligand-based methods include similarity searching, pharmacophore modeling, and machine learning models.
Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target, which is typically determined through experimental techniques like X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a prominent example of a structure-based method where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov This approach allows for the scoring of ligand poses based on their binding affinity, facilitating the ranking of compounds for further investigation.
An integrated in silico workflow, combining both ligand- and structure-based methods, can be a powerful strategy for identifying putative targets for derivatives of the this compound scaffold. nih.gov For instance, inverse virtual screening (IVS) can be employed to screen a library of biological targets against a given ligand to identify potential protein partners. nih.gov
| Virtual Screening Method | Description | Key Application for this compound |
| Ligand-Based | ||
| Similarity Searching | Identifies molecules with similar structural or chemical features to known active compounds. | Discovering new derivatives with potentially similar biological activities to known purine analogs. |
| Pharmacophore Modeling | Uses the 3D arrangement of essential features of a molecule that are responsible for its biological activity. | Designing novel compounds that retain the key interaction features of active purine-based ligands. |
| Structure-Based | ||
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Identifying potential biological targets and optimizing the scaffold for improved binding. researchgate.net |
| Inverse Virtual Screening | Screens a compound against a library of biological targets to identify potential binding partners. | Elucidating the mechanism of action by identifying the molecular targets of the scaffold's derivatives. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the biological activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of compounds with known biological activities is collected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D and 3D descriptors.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
A 3D-QSAR study on a series of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids, which are derivatives of the core scaffold, successfully established a model to predict their analgesic activities. nih.gov This study utilized Molecular Field Analysis to generate an equation based on descriptors for proton and methyl groups. nih.gov The resulting model demonstrated a strong correlation between the structural features and the observed biological activity, with a correlation coefficient (r) of 0.923 and a squared correlation coefficient (r²) of 0.852 for a dataset of 48 compounds. nih.gov The predictive ability of the model was further validated by predicting the activity of nine additional compounds, with prediction errors ranging from 1.71% to 8.92%. nih.gov
| QSAR Model Parameter | Value | Significance |
| Number of data points (n) | 48 | The size of the dataset used to build the model. |
| Correlation coefficient (r) | 0.923 | Indicates a strong linear relationship between the predicted and observed activities. |
| Square correlation coefficient (r²) | 0.852 | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. |
| Prediction Error Range | 1.71% - 8.92% | The range of errors observed when predicting the activity of a separate set of compounds, indicating good predictive power. |
Data from a 3D-QSAR study on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives. nih.gov
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, it is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein. For the this compound scaffold, molecular docking studies can provide valuable insights into its potential interactions with various biological macromolecules, such as enzymes and receptors.
The process of molecular docking involves several key steps:
Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared, which may involve adding hydrogen atoms, assigning charges, and defining the binding site.
Conformational Sampling: The docking algorithm explores different conformations of the ligand within the binding site of the receptor.
Scoring: A scoring function is used to estimate the binding affinity for each ligand pose, and the poses are ranked accordingly.
Docking studies with derivatives of the purine scaffold have been conducted to investigate their potential as antimalarial agents by targeting the P. falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT) enzyme. researchgate.net In one such study, 9-alkyl purine derivatives, which share the core purine structure, were docked into the active site of pfHGPRT. researchgate.net The results revealed that these compounds could form favorable binding interactions within the active site, including hydrophobic and hydrogen bonds, leading to the inhibition of the enzyme. researchgate.net The binding energies for a series of these analogs were calculated, providing a quantitative measure of their potential affinity for the target. researchgate.net
| Compound | Binding Energy (kcal/mol) | RMSD (Å) |
| 2,6-dichloro-9-(propan-2-yl)-9H-purine | -5.1 | 1.198 |
| 9-Butyl-2,6-dichloro-9H-purine | -5.3 | 1.238 |
| 2,6-dichloro-9-(2-methylbutyl)-9H-purine | -5.5 | 1.354 |
| 2,6-dichloro-9-pentyl-9H-purine | -5.6 | 1.554 |
Binding energies and root-mean-square deviation (RMSD) values from a docking study of purine derivatives with pfHGPRT. researchgate.net
Medicinal Chemistry Applications of the 2 Chloro 7h Purine 6 Carboxylic Acid Scaffold and Its Derivatives
Purine (B94841) Scaffold as a Privileged Structure in Drug Discovery
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. mdpi.comeurekaselect.com The purine scaffold is a quintessential example of such a structure. researchgate.netnih.gov Purines are fundamental components of essential biomolecules like DNA, RNA, and adenosine (B11128) triphosphate (ATP), which grants them inherent recognition by a multitude of proteins. nih.govresearchgate.net This widespread biological relevance makes the purine core an excellent starting point for designing molecules that can modulate the activity of various enzymes and receptors. nih.govingentaconnect.com
The utility of the purine scaffold is evident in the numerous approved drugs and clinical candidates that incorporate this moiety for a wide range of therapeutic applications, including antiviral, anticancer, and immunosuppressive agents. tmu.edu.twbenthamdirect.com For instance, purine analogues have been successfully developed as kinase inhibitors, demonstrating their prominence in cancer therapy. researchgate.netnih.gov The ability of the purine structure to be readily modified at various positions allows medicinal chemists to fine-tune its pharmacological properties, leading to the discovery of potent and selective drug candidates. nih.gov
Rational Design of Bioactive Purine Analogues
The development of novel bioactive compounds based on the 2-chloro-7H-purine-6-carboxylic acid scaffold heavily relies on rational design strategies to optimize their therapeutic potential. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a different scaffold while maintaining similar biological activity. researchgate.netrsc.org This technique is employed to explore novel chemical space, improve physicochemical properties, and circumvent existing patents. nih.gov In the context of purine analogues, scaffold hopping can lead to the discovery of new heterocyclic systems that mimic the purine core's interactions with its biological target. rsc.org
Isosteric replacement, a related concept, involves the substitution of atoms or groups of atoms with others that have similar physical or chemical properties. researchgate.net This can lead to analogues with improved characteristics. For example, replacing a carboxylic acid group with a bioisostere like a tetrazole can enhance metabolic stability and membrane permeability. ucc.ie These strategies are integral to modifying the this compound scaffold to generate derivatives with more favorable drug-like properties. researchgate.net
Modulating Target Selectivity through Structural Variation
Achieving target selectivity is a critical aspect of drug design to minimize off-target effects and associated toxicities. Structural variations of the purine scaffold play a crucial role in modulating selectivity. nih.gov By introducing different substituents at various positions of the purine ring, it is possible to fine-tune the interactions with the target protein. For instance, in the development of kinase inhibitors, modifications to the purine core can exploit subtle differences in the ATP-binding sites of various kinases, leading to highly selective inhibitors. nih.gov The strategic placement of functional groups can introduce favorable interactions or create steric hindrance with off-target proteins, thereby enhancing the selectivity profile of the designed analogue.
Mechanistic Investigations of Biological Activity (Scaffold-level)
Understanding the mechanism of action at a molecular level is fundamental to the development of purine-based therapeutics. These investigations often focus on how these scaffolds interact with their biological targets and interfere with cellular processes.
Enzyme Inhibition Studies (e.g., Kinases, other purine-metabolizing enzymes)
A significant area of application for purine analogues, including derivatives of this compound, is in the inhibition of enzymes, particularly protein kinases. nih.govtmu.edu.tw Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer. researchgate.netingentaconnect.com Purine analogues can act as ATP-competitive inhibitors by binding to the ATP-binding site of kinases, thereby blocking their catalytic activity. nih.gov
Beyond kinases, purine analogues can also target other purine-metabolizing enzymes. For example, inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine degradation, are used in the treatment of gout. nih.gov The structural similarity of purine analogues to natural purine substrates allows them to effectively compete for the active sites of these enzymes.
Table 1: Examples of Purine Analogues as Enzyme Inhibitors
| Compound Class | Target Enzyme Family | Therapeutic Area |
|---|---|---|
| Purine Analogues | Protein Kinases | Cancer |
| Thiopurines | Purine Metabolism Enzymes | Cancer, Autoimmune Diseases |
Interactions with Nucleic Acids and Related Processes
Given their structural resemblance to the building blocks of DNA and RNA, purine analogues can interfere with nucleic acid synthesis and function. taylorandfrancis.comwikipedia.org Some purine analogues can be incorporated into DNA or RNA during replication or transcription, leading to chain termination or dysfunctional nucleic acids. nih.govnumberanalytics.com This mechanism is a cornerstone of many antiviral and anticancer therapies. For example, drugs like fludarabine (B1672870) act by inhibiting DNA polymerases and DNA ligase I. wikipedia.org The interactions between purine analogues and nucleic acids are crucial for their therapeutic effects, primarily by disrupting the processes of cell division and viral replication. researchgate.net
Cellular Pathway Modulation Studies (e.g., Cell Cycle, Apoptosis induction at a chemical level)
Derivatives of the 6-chloropurine (B14466) scaffold have demonstrated significant capabilities in modulating cellular pathways, particularly those central to cancer cell proliferation and survival, such as the cell cycle and apoptosis.
New series of purine nucleosides built upon a 6-chloropurine or a 2-acetamido-6-chloropurine (B1275489) framework have been investigated for their antitumor potential. researchgate.net These compounds were shown to induce apoptosis in various human cancer cell lines. researchgate.net Furthermore, cell cycle analysis revealed that these derivatives can cause a G2/M phase cell cycle arrest, effectively halting cell division. researchgate.net This dual action of inducing programmed cell death and stopping cell cycle progression highlights the therapeutic potential of this chemical scaffold.
In a separate study, a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives were synthesized and evaluated for their antiproliferative activities. One promising compound from this series was found to induce apoptosis in A549 lung cancer cells, likely through the intrinsic pathway. nih.gov This suggests that modifications to the core purine structure can elicit specific apoptotic responses.
Research into N-(purin-6-yl)aminopolymethylene carboxylic acids has also shed light on their mechanism of action. One of the more active compounds in this class is believed to act as an inhibitor of DNA biosynthesis. nih.gov Analysis of its effect on the cell cycle indicated that at lower concentrations, it blocks DNA synthesis, leading to an accumulation of cells in the G1 phase. nih.gov At higher concentrations, it causes significant death of cells in the G1 phase, which presents as a relative increase in the proportion of cells in the G2/M phase due to a reduction in the S phase population. nih.gov
These studies collectively indicate that the 6-chloropurine scaffold, from which this compound is derived, serves as a valuable template for developing agents that can modulate critical cellular pathways involved in cancer pathogenesis.
Structure-Activity Relationships (SAR) in Purine Carboxylic Acid Derivatives
The biological activity of derivatives based on the purine carboxylic acid scaffold is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies, which relate chemical structure to biological activity, are crucial for optimizing the potency and selectivity of these compounds.
The nature and position of substituents on the purine ring system profoundly influence the biological effects of the resulting derivatives.
For a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-carboxamide derivatives, SAR studies involved modifying the substituents at positions 8 and 9 of the purine core. nih.gov It was discovered that a compound featuring a terminal piperazine (B1678402) appendage within a carboxamide moiety at position 8, combined with a phenyl group at position 9, exhibited the most potent antiproliferative activity against the A549 lung cancer cell line. nih.gov This compound also showed good selectivity, being significantly more active against cancer cells than normal cells. nih.gov
In another class of compounds, N-(purin-6-yl)amino acids, the length of the polymethylene chain linker connecting the purine to other fragments was found to be critical. nih.gov The presence of both a purine fragment and a difluorobenzoxazine moiety, connected by a linker of a specific length, was essential for cytotoxic activity. nih.gov Modifications at the N(9) position of the purine ring with fragments like 2-hydroxyethoxymethyl did not lead to a loss of cytotoxic activity, indicating that this position is amenable to changes aimed at improving properties like solubility. nih.gov
The carboxylic acid group itself is often a key pharmacophore. In related heterocyclic compounds, the esterification of a carboxylic acid group can lead to a complete loss of biological activity, indicating its importance in molecular interactions, possibly through forming hydrogen bonds or salt bridge interactions with a biological target. drugdesign.org
Table 1: SAR Findings for Purine Derivatives
| Compound Series | Modification Site(s) | Key Substituents for High Activity | Observed Effect | Reference |
| 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines | Positions 8 and 9 | Position 8: Carboxamide with terminal piperazine. Position 9: Phenyl group. | Potent and selective antiproliferative activity against A549 lung cancer cells. | nih.gov |
| N-(purin-6-yl)aminopolymethylene carboxylic acids | Linker Length & N(9) Position | Specific length polymethylene linker connecting purine to a difluorobenzoxazine fragment. | Crucial for cytotoxic activity. | nih.gov |
| N-(purin-6-yl)aminopolymethylene carboxylic acids | N(9) Position | 2-hydroxyethoxymethyl group. | Maintained cytotoxic activity, suggesting tolerance for hydrophilic groups at this position. | nih.gov |
A significant challenge encountered with some potent purine derivatives is low solubility in aqueous media, which can limit their therapeutic application. nih.gov For instance, a highly active N-(purin-6-yl)amino acid conjugate suffered from poor solubility. nih.gov In an attempt to address this, a derivative was synthesized containing a 2-hydroxyethoxymethyl fragment at the N(9) position of the purine. nih.gov While this modification did not lead to a significant increase in solubility, it importantly did not diminish the compound's cytotoxic activity. nih.gov This finding suggests that the N(9) position can be a site for introducing hydrophilic groups to enhance solubility without compromising biological function. nih.gov
The balance between lipophilicity and hydrophilicity is critical. While lipophilicity can aid in crossing cell membranes, excessive lipophilicity can lead to poor solubility and non-specific binding. The topological polar surface area (TPSA) is a descriptor used to predict drug transport properties. For oral bioavailability, a balance of these properties is necessary, often guided by frameworks like Lipinski's rule of five. frontiersin.orgnih.gov The introduction of polar groups, such as the carboxylic acid in the parent scaffold or the hydroxyl groups in its derivatives, can increase polarity and water solubility. frontiersin.orgnih.gov For example, the presence of a nitro group, which is highly electronegative, can increase the water solubility of a compound. nih.gov
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The carboxyl functional group (–COOH), a key feature of the this compound scaffold, can exist in different conformations.
It is generally understood that in the gas phase, the syn conformation of a carboxylic acid, where the hydroxyl proton is oriented toward the carbonyl oxygen, is the most stable arrangement. nih.gov This stability is often attributed to a favorable intramolecular hydrogen bond. nih.gov However, the conformational preference can change in a solution environment. Studies on similar small molecules have shown that while the syn conformation is preferred, the anti conformation may also be present under normal conditions in a solution. nih.gov Some research suggests that in an aqueous phase, the anti conformation can become the lower free energy state because it has an increased ability to form stabilizing interactions, such as hydrogen bonds, with surrounding water molecules. nih.gov
Understanding the preferred conformation of the carboxylic acid group in the specific microenvironment of a biological target's active site is crucial for designing potent inhibitors. The ability of the molecule to adopt the correct "bioactive conformation" will dictate the strength of its binding and, consequently, its biological activity.
Analytical Method Development for 2 Chloro 7h Purine 6 Carboxylic Acid and Its Metabolites/derivatives
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar, ionizable compound like 2-Chloro-7H-purine-6-carboxylic acid, High-Performance Liquid Chromatography (HPLC) is the most common approach, while Gas Chromatography (GC) can be used with appropriate sample modification.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective method for the separation of purine (B94841) and pyrimidine (B1678525) bases. nih.govnih.gov The development of a successful HPLC method hinges on the careful selection of a stationary phase, mobile phase composition, and detector. For purine analysis, C18 columns are frequently employed, providing a nonpolar stationary phase that interacts with the analytes. bohrium.com
The chromatographic behavior of ionizable compounds like purines is highly dependent on the mobile phase pH. nih.govresearchgate.net Optimal separation for many purine bases is often achieved at a pH of around 4.0. nih.govresearchgate.net An acetate (B1210297) buffer is a suitable choice for maintaining a stable pH in this range and is compatible with mass spectrometry detection. nih.govresearchgate.net The mobile phase typically consists of an aqueous buffer mixed with an organic modifier, such as acetonitrile (B52724) or methanol, to control the elution strength. nih.govresearchgate.net A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to separate multiple purine metabolites in a single run. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Reversed-Phase C18 | Provides a nonpolar surface for analyte retention. |
| Mobile Phase | Aqueous buffer (e.g., acetate, phosphate) with organic modifier (e.g., acetonitrile, methanol) | Controls analyte retention and elution. |
| pH | ~3.5 - 4.5 | Optimizes the ionization state of the analyte for better retention and peak shape. researchgate.netnih.gov |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex mixtures. nih.gov |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | UV detection is common for purines; MS provides higher sensitivity and specificity. |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and poor thermal stability. libretexts.orgyoutube.com Therefore, a derivatization step is required to convert the polar functional groups (carboxylic acid, amine groups on the purine ring) into less polar, more volatile, and more thermally stable derivatives. libretexts.orgyoutube.com
Common derivatization methods for compounds with active hydrogens, such as carboxylic acids and amines, include silylation, acylation, and alkylation. libretexts.org Silylation, which involves replacing active hydrogens with a silyl (B83357) group (e.g., trimethylsilyl), is one of the most widely used derivatization procedures in GC. youtube.com For example, a silylating agent can be used to derivatize 2-aminothiazoline-4-carboxylic acid, a compound with similar functional groups, prior to GC-MS analysis. sdstate.edu Another approach is alkylation, where reagents like ethyl chloroformate are used to derivatize purine bases before GC separation. researchgate.net
| Derivatization Method | Typical Reagent | Target Functional Groups | Effect |
|---|---|---|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), BSTFA | -COOH, -NH, -OH, -SH | Increases volatility and thermal stability. libretexts.orgresearchgate.net |
| Alkylation | Ethyl Chloroformate (ECF) | -COOH, -NH | Forms esters and amides, increasing volatility. researchgate.net |
| Acylation | Pentafluorobenzoyl chloride, Heptafluorobutyric anhydride | -NH, -OH | Introduces electrophoric groups for enhanced detection by Electron Capture Detector (ECD). researchgate.net |
For the HPLC analysis of polar compounds like this compound, reversed-phase columns, particularly C18, are the standard choice. researchgate.net However, retaining highly polar analytes can be challenging. nih.govhelixchrom.com Optimization of the mobile phase is critical to achieve adequate retention and good peak symmetry.
Key parameters for optimization include:
pH Control: The retention of ionizable purines is highly sensitive to the mobile phase pH. nih.gov Using a buffer, such as an acetate or phosphate (B84403) buffer, at a pH around 4 is often optimal for separating purine bases. nih.govresearchgate.net
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase are adjusted to control the retention time of the analytes. A higher concentration of the organic modifier reduces retention. nih.gov
Ion-Pairing Reagents: For very polar analytes that are poorly retained, ion-pairing reagents like sodium heptane (B126788) sulfonate can be added to the mobile phase. sepscience.com These reagents form a transient ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column. sepscience.com
Buffer Concentration: The ionic strength of the buffer can also influence the retention of some compounds; an increased buffer concentration can decrease retention times. researchgate.net
Mass Spectrometry-Based Detection Methods
Mass spectrometry (MS) is a powerful detection technique that offers high sensitivity and specificity, making it ideal for the analysis of compounds in complex biological matrices. When coupled with liquid chromatography, it provides a robust platform for both quantification and structural confirmation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary diagnostic technique for the analysis of purine metabolites. mdpi.comchromatographyonline.com This method combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. nih.govnih.gov
For a molecule like this compound, electrospray ionization (ESI) is the most common ionization technique. researchgate.net Given the presence of the carboxylic acid group, which readily loses a proton, analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. researchgate.netnih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) involves selecting the precursor ion (the [M-H]⁻ ion) and fragmenting it to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is used for reliable quantification. researchgate.net
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar, non-volatile compounds. |
| Ionization Mode | Negative | Carboxylic acids readily form [M-H]⁻ ions. chromforum.org |
| Mobile Phase Additive | Weak acids (e.g., acetic acid) | Can enhance negative ion ESI response at appropriate concentrations. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
While LC-MS is highly sensitive, challenges such as poor chromatographic retention and weak ionization can hinder method development for certain analytes, including carboxylic acids. researchgate.net Chemical derivatization is an effective strategy to overcome these issues by modifying the analyte to improve its analytical properties. researchgate.net
The primary goals of derivatization for LC-MS analysis of carboxylic acids are to reduce polarity for better reversed-phase retention and to improve ionization efficiency. nih.gov Reagents can be used to attach a group that is more readily ionized, often in the positive ion mode, which can be more sensitive on some instruments. For instance, phenylenediamine-based derivatization can introduce a benzimidazole (B57391) group, which contains nitrogen atoms that help to improve ionization efficiency and detection sensitivity. mdpi.com Other reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline (B41778) are also used to label the carboxylic acid group, making the molecule less polar and improving its ionization characteristics. nih.govmdpi.com
| Reagent | Coupling Agent | Purpose |
|---|---|---|
| 3-Nitrophenylhydrazine (3-NPH) | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Improves RP-LC retention and ionization efficiency. nih.govmdpi.com |
| Aniline | EDC | Reduces polarity and improves ionization. nih.govmdpi.com |
| 4-Cl-o-phenylenediamine (4-Cl-o-PD) | Acid catalyst (e.g., HCl) | Forms a benzimidazole derivative to enhance positive ionization. mdpi.com |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | EDC | Introduces a permanently charged group for enhanced detection. semanticscholar.org |
Quantification of the Compound and its Metabolites in Complex Research Matrices
The accurate quantification of this compound and its metabolites in complex research matrices, such as biological fluids (e.g., plasma, urine) and cell culture media, presents significant analytical challenges. These matrices contain a multitude of endogenous substances that can interfere with the analysis, necessitating robust sample preparation and highly selective detection methods.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of purine derivatives in such complex samples. ibna.ro The separation is typically achieved on a reverse-phase column, such as a C18 column. ibna.ro Prior to chromatographic analysis, extensive sample preparation is crucial to remove interfering components like proteins and salts. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
The choice of detector is paramount for achieving the required sensitivity and selectivity. For purine derivatives, a UV detector is frequently employed. ibna.ro In a study on purine derivatives in bovine urine, HPLC coupled with UV detection was used to quantify allantoin, uric acid, xanthine (B1682287), and hypoxanthine. ibna.ro The method demonstrated good linearity and satisfactory detection limits, highlighting its suitability for complex biological samples. ibna.ro For instance, the detection limit for uric acid was found to be ≥ 2.7 µg/mL and for xanthine ≥ 5.5 µg/mL. ibna.ro
More advanced techniques, such as liquid chromatography coupled to mass spectrometry (LC-MS), offer superior selectivity and sensitivity, enabling the simultaneous analysis of a parent compound and its various metabolites. An analogous method developed for other chlorinated carboxylic acids in human urine utilized gas chromatography coupled to mass spectrometry (GC-MS/MS), which allowed for the quantification of metabolites down to the 0.1 to 0.4 μg/L range. nih.gov This level of sensitivity is often required for metabolic and pharmacokinetic studies.
Table 1: Example of HPLC Method Parameters for Purine Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | Nucleosil 120 C18 (5 µm, 25 x 0.46 cm) |
| Mobile Phase | 0.05 M (NH₄)₂HPO₄, pH 7.78 |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 218 nm |
| Injection Volume | 20 µL |
Data derived from a study on the analysis of purine derivatives in bovine urine. ibna.ro
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are widely used for the quantitative analysis of purine compounds due to their simplicity, cost-effectiveness, and speed. These techniques rely on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.
UV-Visible Spectroscopy for Concentration Determination
UV-Visible spectroscopy is a fundamental technique for determining the concentration of purine derivatives, which inherently absorb light in the UV range due to their aromatic ring structures. The first step in developing a quantitative UV-Vis method is to determine the wavelength of maximum absorbance (λmax) of the target compound, as this provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. nih.gov
For this compound, the λmax would be determined by scanning a solution of the pure compound over a range of wavelengths (e.g., 200-400 nm). nih.govufl.edu The λmax for related purine derivatives varies depending on their specific structure and the pH of the solvent. ibna.roufl.edu For example, uric acid exhibits absorption maxima at 266 and 292 nm, while xanthine shows peaks at 241 and 276 nm. ibna.ro
Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of the compound in unknown samples. Linearity is a critical performance characteristic, and for many purine and pyrimidine derivatives, a linear relationship between concentration and absorbance is observed over a specific range. ibna.ronih.gov
In complex mixtures where spectra of different components may overlap, derivative spectroscopy can be employed. youtube.com This mathematical technique involves calculating the first or higher-order derivative of the absorbance spectrum. It can help to resolve overlapping peaks and eliminate background interference, thereby improving the accuracy of quantification. youtube.com
Table 2: UV Absorption Maxima for Various Purine Derivatives
| Compound | λmax (nm) |
|---|---|
| Allantoin | 203 |
| Hypoxanthine | 255 |
| Xanthine | 241, 276 |
| Uric Acid | 266, 292 |
Data obtained in a buffer solution of (NH₄)₂HPO₄. ibna.ro
Fluorometric Methods for Specific Derivatives
Fluorometric methods, or fluorescence spectroscopy, offer a significant advantage over UV-Vis absorption spectroscopy in terms of sensitivity and selectivity. While some purine bases exhibit weak native fluorescence, their quantum yields are generally low. nih.gov Consequently, direct fluorometric analysis of this compound may lack the required sensitivity for many applications.
To overcome this limitation, derivatization techniques are often employed. The carboxylic acid group of the target molecule can be reacted with a fluorescent labeling reagent (a fluorophore) to produce a highly fluorescent derivative. nih.gov This approach dramatically enhances the detection signal, allowing for quantification at much lower concentrations.
A variety of derivatization reagents are available for carboxylic acids, including coumarin (B35378) analogues, anthracenes, and diazoalkanes. nih.gov The choice of reagent depends on factors such as reaction conditions, stability of the derivative, and the excitation/emission wavelengths required.
Alternatively, enzyme-based assays can be designed to produce a fluorescent signal. For example, a fluorometric assay for uric acid involves the enzyme uricase, which catalyzes the oxidation of uric acid to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a non-fluorescent probe in the presence of peroxidase to yield a highly fluorescent product. elabscience.com The intensity of the fluorescence is directly proportional to the initial concentration of uric acid. elabscience.com A similar enzymatic approach could potentially be developed for specific derivatives of this compound.
Table 3: Common Classes of Fluorescent Derivatization Reagents for Carboxylic Acids
| Reagent Class | Example Reagent |
|---|---|
| Coumarin Analogues | 4-Bromomethyl-7-methoxycoumarin |
| Alkyl Halides | 9-Anthracenylmethyl Bromide |
| Diazoalkanes | 9-Anthryldiazomethane (ADAM) |
| Amines | 1-Pyrenemethylamine |
These reagents are used to introduce a fluorescent tag onto molecules with a carboxyl group. nih.gov
Q & A
Q. How can this compound be integrated into interdisciplinary studies (e.g., materials science or enzymology)?
- Methodological Answer : In materials science, explore its coordination chemistry with transition metals (e.g., Cu²⁺) for catalytic applications. In enzymology, use it as a substrate analog to inhibit purine-metabolizing enzymes (e.g., xanthine oxidase), with activity assays monitoring uric acid production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
